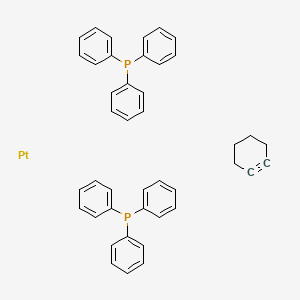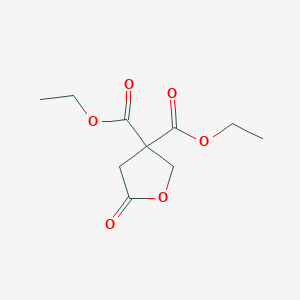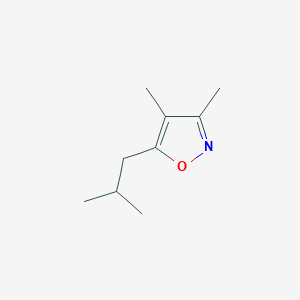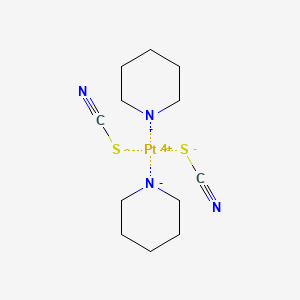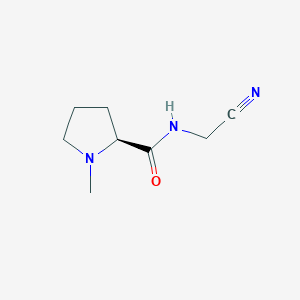
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanomethyl group and the pyrrolidine ring structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidine-2-carboxylic acid and cyanomethylating agents.
Cyanomethylation: The key step involves the introduction of the cyanomethyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using cyanomethylating agents like cyanomethyl chloride or cyanomethyl bromide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the cyanomethylated intermediate with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring structure also contributes to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with opposite stereochemistry.
N-(Cyanomethyl)pyrrolidine-2-carboxamide: A compound lacking the methyl group on the pyrrolidine ring.
N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of both the cyanomethyl group and the pyrrolidine ring structure also contributes to its unique chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
(2S)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m0/s1 |
Clave InChI |
YUHXQIYAYXABQJ-ZETCQYMHSA-N |
SMILES isomérico |
CN1CCC[C@H]1C(=O)NCC#N |
SMILES canónico |
CN1CCCC1C(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




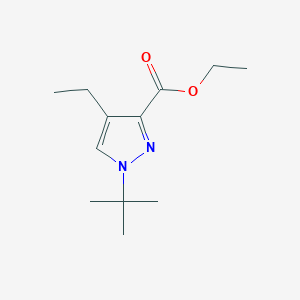

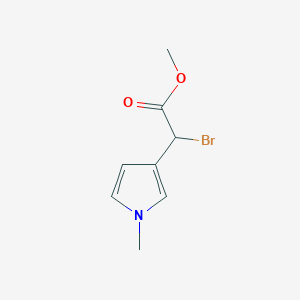
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

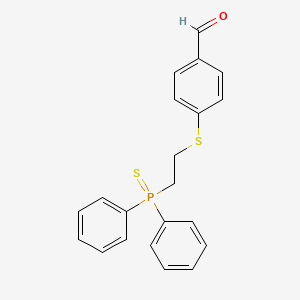

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
